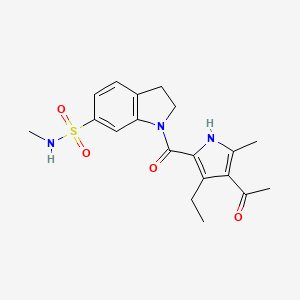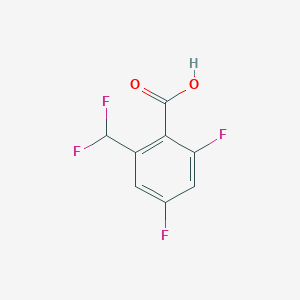![molecular formula C17H14N2O3 B15317088 4-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoic Acid](/img/structure/B15317088.png)
4-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxylic acid is an organic compound belonging to the class of biphenyls and derivatives. These compounds are characterized by two benzene rings linked together by a carbon-carbon bond
Méthodes De Préparation
The synthesis of 2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxylic acid typically involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes . The reaction conditions often include the use of iodine as a mediator, which facilitates the formation of the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate and its effects on various biological targets.
Mécanisme D'action
The mechanism of action of 2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The oxadiazole ring is known to interact with various biological pathways, potentially affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxylic acid include other biphenyl derivatives and oxadiazole-containing compounds. Some examples are:
- N-(cyclopropylmethyl)-2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-carboxamide
- N-(3-cyanophenyl)-2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-4-biphenylcarboxamide
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications. The unique combination of the biphenyl and oxadiazole rings in 2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxylic acid provides it with distinct chemical reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C17H14N2O3 |
|---|---|
Poids moléculaire |
294.30 g/mol |
Nom IUPAC |
4-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoic acid |
InChI |
InChI=1S/C17H14N2O3/c1-10-3-4-14(16-19-18-11(2)22-16)9-15(10)12-5-7-13(8-6-12)17(20)21/h3-9H,1-2H3,(H,20,21) |
Clé InChI |
VROADSGRHRDRSN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=NN=C(O2)C)C3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


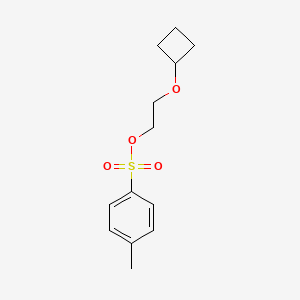

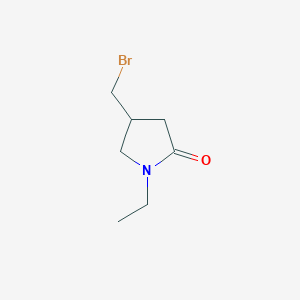
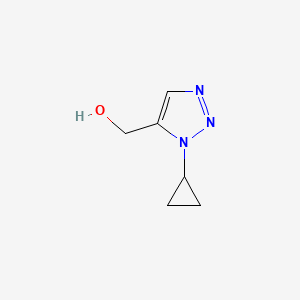
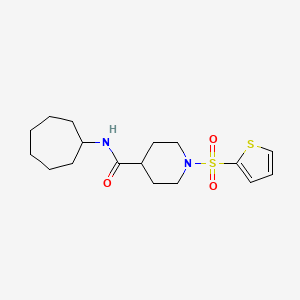

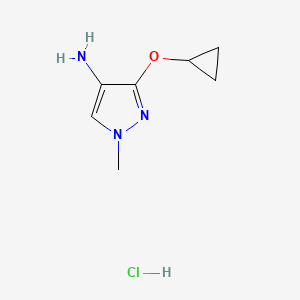
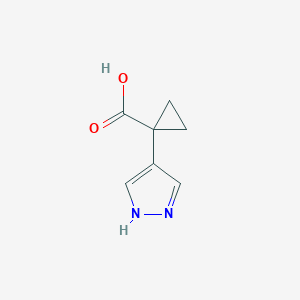

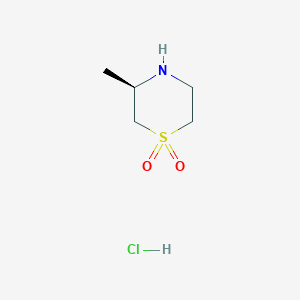

![2-chloro-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylicacid](/img/structure/B15317082.png)
